1-Azaspiro[4.5]decane-2,4-dione
Overview
Description
1-Azaspiro[45]decane-2,4-dione is a heterocyclic compound characterized by a spiro-connected bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane-2,4-dione can be synthesized through several methods. One common approach involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as the starting material . Another method includes a three-step synthesis involving the reaction of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which proceeds with high yields and minimal purification steps .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and minimize costs. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion of raw materials .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as selective agonists for delta opioid receptors, indicating their potential role in modulating pain and other neurological functions . The compound’s structure allows it to bind to these receptors, influencing signal transduction pathways and exerting its effects.
Comparison with Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro-connected structure and is used in pharmaceutical research.
Spirotetramat: Another related compound used as an insecticide, showcasing the versatility of spiro compounds in different applications.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its role as a delta opioid receptor agonist, highlighting its potential in pain management.
Uniqueness: 1-Azaspiro[4.5]decane-2,4-dione stands out due to its specific structural features that allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
1-azaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-6-8(12)10-9(7)4-2-1-3-5-9/h1-6H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFJCRFKOBXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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